4-Bromo-5-chloro-2-methylbenzoic acid
CAS No.: 1349716-38-6
Cat. No.: VC2561294
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1349716-38-6 |
---|---|
Molecular Formula | C8H6BrClO2 |
Molecular Weight | 249.49 g/mol |
IUPAC Name | 4-bromo-5-chloro-2-methylbenzoic acid |
Standard InChI | InChI=1S/C8H6BrClO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) |
Standard InChI Key | XNDXBQQSBUUNEU-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1C(=O)O)Cl)Br |
Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)Cl)Br |
Chemical Identity and Structure
Basic Identification
4-Bromo-5-chloro-2-methylbenzoic acid is unambiguously identified through several standardized systems. Its complete chemical identity is presented in Table 1, which compiles the essential identifiers used in chemical databases and literature.
Table 1: Chemical Identification Parameters of 4-Bromo-5-chloro-2-methylbenzoic acid
Parameter | Value |
---|---|
CAS Number | 1349716-38-6 |
MFCD | MFCD18917161 |
IUPAC Name | 4-Bromo-5-chloro-2-methylbenzoic acid |
Molecular Formula | C₈H₆BrClO₂ |
Molecular Weight | 249 Da |
Structural Characteristics
The molecule consists of a benzoic acid core with three key substituents. The methyl group at position 2 creates steric effects that influence the carboxylic acid group's orientation, while the halogen atoms at positions 4 and 5 significantly affect the electronic distribution within the aromatic ring. These structural features contribute to the compound's chemical reactivity and physical properties.
Physicochemical Properties
Physical Properties
The physicochemical profile of 4-bromo-5-chloro-2-methylbenzoic acid reveals a compound with moderate lipophilicity and limited flexibility. These properties are crucial for understanding its behavior in various chemical environments and potential biological systems.
Table 2: Physicochemical Properties of 4-Bromo-5-chloro-2-methylbenzoic acid
Property | Value |
---|---|
LogP | 3.52 |
Heavy Atoms Count | 12 |
Rotatable Bond Count | 1 |
Number of Rings | 1 |
Carbon Bond Saturation (Fsp3) | 0.125 |
Polar Surface Area (Ų) | 37 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
Structural Implications
The moderate LogP value of 3.52 indicates significant lipophilicity, suggesting this compound may have reasonable membrane permeability in biological systems while maintaining some water solubility due to its carboxylic acid functional group. The relatively low polar surface area (37 Ų) further supports potential cell permeability, an important consideration for compounds intended for pharmaceutical applications .
Supplier | Purity (%) | Available Quantities | Lead Time | Ships From |
---|---|---|---|---|
Angene US | 95 | 500 mg, 1 g | 10 days | United States |
Advanced ChemBlock Inc | 97 | 250 mg, 1 g, 5 g | 30 days | United States |
BLD Pharmatech Co., Limited | 95 | 250 mg, 1 g, 5 g, 10 g, 25 g | 30 days | United States |
BLD Pharmatech GmbH | 95 | 250 mg+ | 30 days | Germany |
ChemShuttle | 95 | 1 g | 28 days | United States |
Quantity | Price Range (USD) | Average Price per Gram (USD) |
---|---|---|
250 mg | $264-$364 | $1,056-$1,456 |
500 mg | $556 | $1,112 |
1 g | $528-$923 | $528-$923 |
5 g | $1,898-$3,302 | $380-$660 |
10 g | $5,616 | $562 |
25 g | $11,037 | $441 |
This pricing data indicates significant economies of scale, with per-gram costs generally decreasing as purchase quantities increase .
Synthetic Approaches
General Synthesis Strategies
Applications in Research and Development
Role in Organic Synthesis
As a functionalized benzoic acid derivative, 4-bromo-5-chloro-2-methylbenzoic acid serves as a valuable building block for more complex molecular architectures. The halogen substituents provide sites for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds.
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds closely related to 4-bromo-5-chloro-2-methylbenzoic acid exist, differing in their halogenation patterns or substituent groups. These analogues provide valuable points of comparison for understanding structure-activity relationships and physical property trends.
Table 5: Comparison with Related Compounds
Compound | CAS Number | Key Structural Differences |
---|---|---|
4-Bromo-2-methylbenzoic acid | 68837-59-2 | Lacks chlorine at position 5 |
5-Chloro-2-methylbenzoic acid | Not provided | Lacks bromine at position 4 |
4-Bromo-5-iodo-2-methyl-benzoic acid | 1022983-51-2 | Has iodine instead of chlorine at position 5 |
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Not provided | Different substitution pattern with methoxycarbonyl group |
Property Variations
The substitution pattern of halogens and other functional groups significantly affects the physical and chemical properties of these compounds. For instance, the replacement of chlorine with iodine (as in 4-bromo-5-iodo-2-methyl-benzoic acid) would likely increase the molecular weight and alter the compound's reactivity profile, particularly in cross-coupling reactions where carbon-halogen bond reactivity follows the trend I > Br > Cl.
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